

# Sophoraflavanone B CAS number and chemical identifiers

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## Compound of Interest

Compound Name: Sophoraflavanone B

Cat. No.: B138219

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## Sophoraflavanone B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sophoraflavanone B**, a prenylated flavonoid with potential therapeutic applications. The document details its chemical identity, biological activities with a focus on its antioxidant properties, and relevant experimental methodologies.

### Chemical Identity

**Sophoraflavanone B** is a trihydroxyflavanone characterized by a prenyl group at position 8 of the (S)-naringenin backbone.<sup>[1]</sup> This structural feature contributes to its biological activity.

Table 1: Chemical Identifiers for **Sophoraflavanone B**

Identifier	Value	Source
CAS Number	53846-50-7	PubChem
IUPAC Name	(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one	PubChem[1]
Molecular Formula	C <sub>20</sub> H <sub>20</sub> O <sub>5</sub>	PubChem[1]
Molecular Weight	340.4 g/mol	PubChem[1]
Canonical SMILES	<chem>CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C--INVALID-LINK--C3=CC=C(C=C3)O)C</chem>	PubChem[1]
Isomeric SMILES	<chem>CC(=CCC1=C(C=C(C2=C1O--INVALID-LINK--C3=CC=C(C=C3)O)O)O)C</chem>	PubChem[1]
InChI	InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3/t18-m/s1	PubChem[1]
InChIKey	LPEPZZAVFJPLNZ-SFHVURJKSA-N	PubChem[1]

## Biological Activity and Quantitative Data

**Sophoraflavanone B** has demonstrated noteworthy biological activity, particularly as an antioxidant. Research has shown its ability to inhibit copper-ion-induced protein oxidative modification in vitro.[2] While extensive quantitative data for **Sophoraflavanone B** is limited in the public domain, the study of closely related compounds, such as Sophoraflavanone G, provides valuable insights into its potential efficacy.

Table 2: In Vitro Antioxidant Activity of **Sophoraflavanone B**

Assay	Model System	Endpoint	Result	Source
Protein Oxidative Modification	Copper-ion-induced oxidation in mice brain homogenate	Inhibition of protein oxidation	Sophoraflavanone B showed stronger inhibition than naringenin and mannitol.	Biological Trace Element Research[2]

For comparative purposes, Table 3 summarizes the more extensively documented biological activities of the structurally similar compound, Sophoraflavanone G.

Table 3: Selected Biological Activities of Sophoraflavanone G (Comparative Data)

Activity	Cell Line/Model	IC <sub>50</sub> / Concentration	Effect	Source
Anticancer	HL-60 (Human promyelocytic leukemia)	12.5 µM	Cytotoxic	Cayman Chemical[3]
Anticancer	HepG2 (Human liver cancer)	13.3 µM	Cytotoxic	Cayman Chemical[3]
Anti-inflammatory	LPS-stimulated RAW 264.7 macrophages	1-50 µM	Reduction of Prostaglandin E <sub>2</sub> (PGE <sub>2</sub> ) production	Cayman Chemical[3]
Antibacterial	21 strains of Methicillin-resistant S. aureus (MRSA)	MICs = 3.13-6.25 µg/ml	Active against MRSA	Cayman Chemical[3]
Enzyme Inhibition	α-glucosidase	K <sub>i</sub> = 5.6 µM	Inhibitory activity	Cayman Chemical[3]
Enzyme Inhibition	β-amylase	K <sub>i</sub> = 30.6 µM	Inhibitory activity	Cayman Chemical[3]

## Experimental Protocols

### Assay for Inhibition of Protein Oxidative Modification

This protocol is a generalized procedure based on the available literature for assessing the inhibition of metal-catalyzed protein oxidation.

Objective: To determine the ability of **Sophoraflavanone B** to inhibit the oxidative modification of proteins induced by copper ions.

Materials:

- **Sophoraflavanone B**
- Bovine Serum Albumin (BSA) as a model protein
- Copper (II) sulfate ( $\text{CuSO}_4$ )
- Phosphate-buffered saline (PBS), pH 7.4
- 2,4-Dinitrophenylhydrazine (DNPH) for carbonyl group derivatization
- Trichloroacetic acid (TCA)
- Guanidine hydrochloride
- Spectrophotometer

Procedure:

- Preparation of Reagents:
  - Prepare a stock solution of **Sophoraflavanone B** in a suitable solvent (e.g., DMSO).
  - Prepare a solution of BSA in PBS.
  - Prepare a solution of  $\text{CuSO}_4$  in water.
  - Prepare a solution of DNPH in HCl.

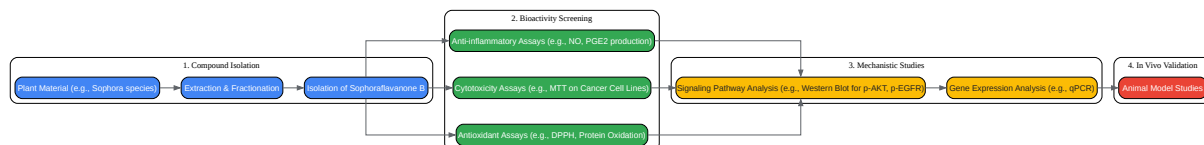
- Prepare a solution of TCA.
- Prepare a solution of guanidine hydrochloride.
- Incubation:
  - In a microcentrifuge tube, mix the BSA solution with various concentrations of **Sophoraflavanone B** (and a vehicle control).
  - Initiate the oxidative reaction by adding the CuSO<sub>4</sub> solution.
  - Incubate the mixture at 37°C for a specified period (e.g., 1-4 hours).
- Derivatization of Carbonyl Groups:
  - Stop the reaction by adding TCA to precipitate the proteins.
  - Centrifuge the tubes to pellet the protein.
  - Discard the supernatant and resuspend the protein pellet in the DNPH solution.
  - Incubate at room temperature for 1 hour, with vortexing every 15 minutes.
- Protein Precipitation and Washing:
  - Add TCA to precipitate the derivatized proteins.
  - Centrifuge and discard the supernatant.
  - Wash the protein pellet multiple times with an ethanol/ethyl acetate mixture to remove excess DNPH.
- Quantification:
  - Resuspend the final protein pellet in guanidine hydrochloride solution.
  - Measure the absorbance of the solution at the appropriate wavelength (typically ~370 nm) using a spectrophotometer.

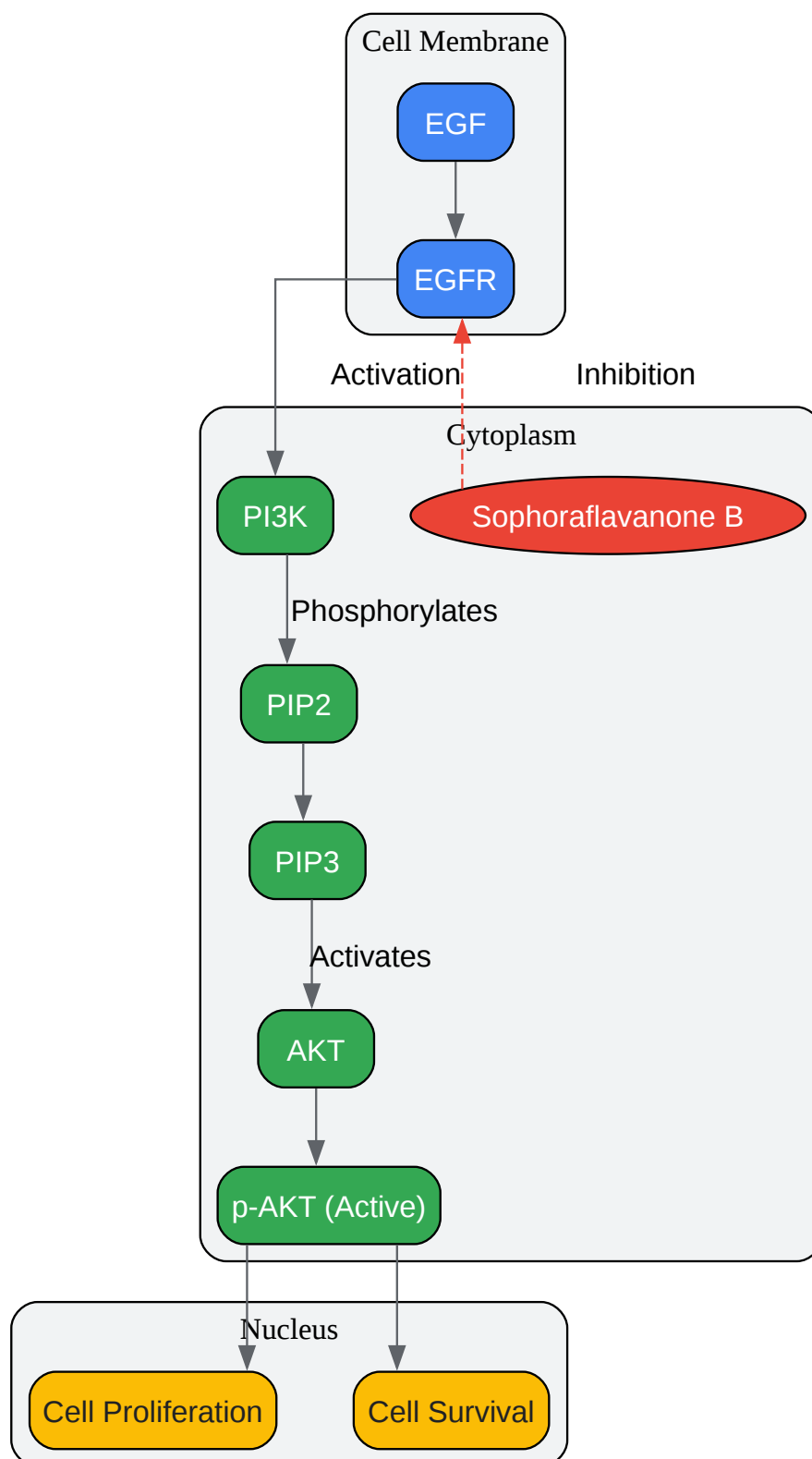
- Calculate the amount of carbonyl content and determine the percentage of inhibition by **Sophoraflavanone B**.

## Signaling Pathways and Experimental Workflows

While specific signaling pathways for **Sophoraflavanone B** are not yet fully elucidated, research on the related compound Sophoraflavanone G suggests potential mechanisms of action. Sophoraflavanone G has been shown to suppress the progression of triple-negative breast cancer through the inactivation of the EGFR-PI3K-AKT signaling pathway.[4]

Below is a conceptual workflow for the initial screening and characterization of the bioactivity of a natural product like **Sophoraflavanone B**.





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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)